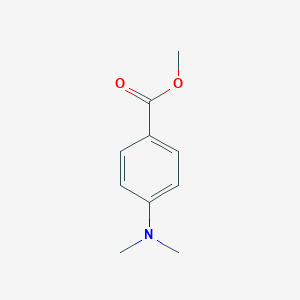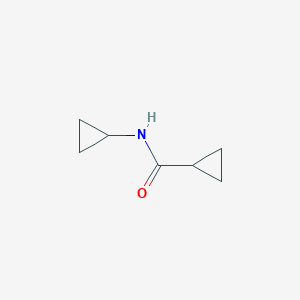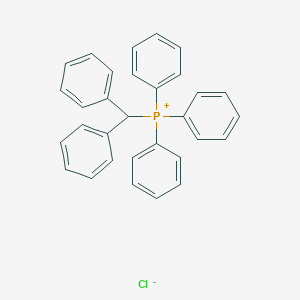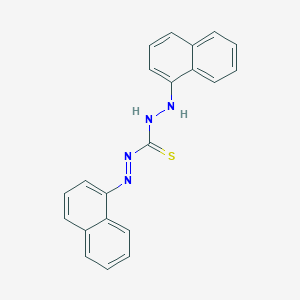
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea, also known as NANTU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NANTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism Of Action
The mechanism of action of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to bind to various metal ions, including copper, zinc, and nickel. The resulting complexes have been shown to exhibit various biological activities, including antitumor and antibacterial activities.
Biochemical And Physiological Effects
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its versatility. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be used as a ligand for metal ions, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks and coordination polymers. However, one of the limitations of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its potential toxicity. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using this compound.
Future Directions
There are several future directions for research involving 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea. One area of research could involve the synthesis of new derivatives of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea and the evaluation of their biological activities. Another area of research could involve the use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a building block for the synthesis of new metal-organic frameworks and coordination polymers. Finally, the potential use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a fluorescent probe for the detection of metal ions could be explored further.
Synthesis Methods
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be synthesized using various methods, including the reaction of 1-naphthylamine with thiourea in the presence of acetic acid. Another method involves the reaction of 1-naphthylamine with naphthalene-1-carbaldehyde in the presence of thiourea and acetic acid. The resulting product is then purified using recrystallization or column chromatography.
Scientific Research Applications
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a ligand for metal ions and as a fluorescent probe for the detection of metal ions. In materials science, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers.
properties
CAS RN |
1170-16-7 |
|---|---|
Product Name |
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
Molecular Formula |
C21H16N4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
InChI |
InChI=1S/C21H16N4S/c26-21(24-22-19-13-5-9-15-7-1-3-11-17(15)19)25-23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H,(H,24,26) |
InChI Key |
IDGHLUJOYVSROS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NN=C(N=NC3=CC=CC4=CC=CC=C43)S |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Other CAS RN |
1170-16-7 |
synonyms |
3-(naphthalen-1-ylamino)-1-naphthalen-1-ylimino-thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



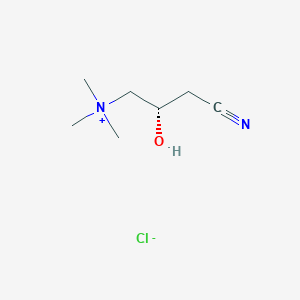
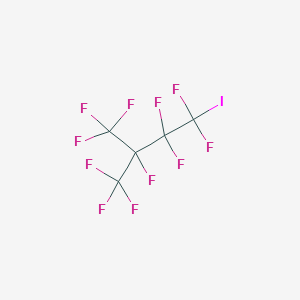
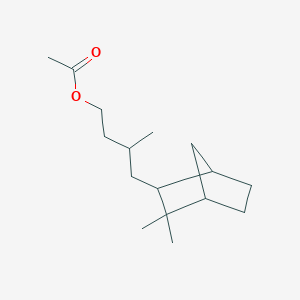
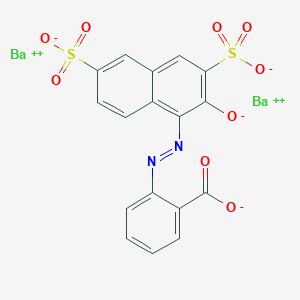
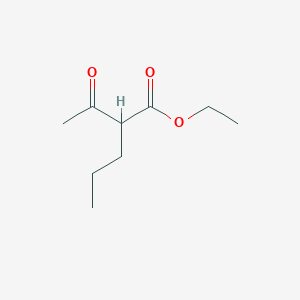
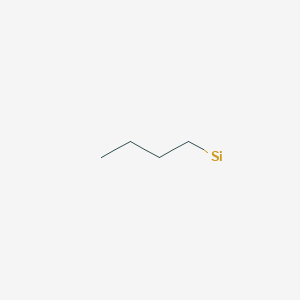
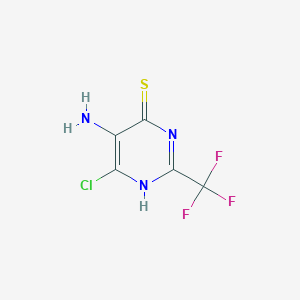
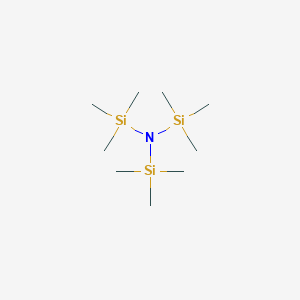
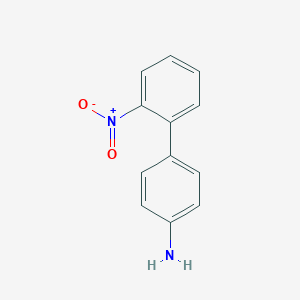
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

